N-Acetyl-dl-alanine methylamide is a compound with the chemical formula and a molecular weight of approximately 144.17 g/mol. It is classified as an amino acid derivative, specifically a methylamide of N-acetyl-dl-alanine. This compound is notable for its applications in various scientific fields, including biochemistry and pharmaceuticals.
The compound can be synthesized from N-acetyl-dl-alanine, which is itself derived from natural amino acids. The synthesis typically involves methylation processes that introduce the methyl group to the amine functional group of the alanine structure. The compound is cataloged under the CAS Registry Number 34276-27-2, which facilitates its identification in chemical databases.
N-Acetyl-dl-alanine methylamide falls under the category of amino acid derivatives and is further classified as a methylamide. Its structure includes an acetyl group attached to the nitrogen atom of alanine, which influences its biological activity and solubility properties.
The synthesis of N-acetyl-dl-alanine methylamide can be achieved through several methods, including:
The choice of solvent and reaction conditions (temperature, pH) plays a crucial role in optimizing yield and selectivity during synthesis. For example, reactions may be conducted in organic solvents like dichloroethane or aqueous systems depending on the solubility of reactants and desired outcomes.
N-Acetyl-dl-alanine methylamide features a backbone typical of amino acids, with an acetyl group attached to the nitrogen atom. The structural representation can be visualized using molecular modeling software or databases such as the NIST Chemistry WebBook .
N-Acetyl-dl-alanine methylamide can participate in various chemical reactions typical for amino acids and their derivatives:
The reactivity of this compound is influenced by its functional groups, particularly the amide bond's stability compared to more reactive amines or carboxylic acids.
The mechanism by which N-acetyl-dl-alanine methylamide exerts its biological effects often involves its interaction with enzymes or receptors within biological systems. As an amino acid derivative, it may play roles in protein synthesis or act as a precursor for other bioactive compounds.
Studies have indicated that derivatives like N-acetyl-dl-alanine methylamide can influence metabolic pathways involving amino acids, potentially affecting neurotransmitter synthesis and metabolic regulation.
Relevant thermochemical data indicates that this compound has a heat capacity at constant pressure around 196.47 J/mol·K at 298 K .
N-Acetyl-dl-alanine methylamide has several scientific uses:
Enzymatic kinetic resolution stands as a pivotal method for obtaining enantiomerically pure compounds from racemic mixtures. For N-Acetyl-dl-alanine methylamide (molecular formula: C₆H₁₂N₂O₂; molecular weight: 144.17 g/mol [1] [7]), this approach leverages stereoselective hydrolysis to separate the D- and L-enantiomers. The compound’s structure features an amide bond susceptible to enantioselective hydrolysis by amidases or esterases, enabling high-precision chiral separations. Immobilized whole-cell biocatalysts and recombinant enzyme systems represent cutting-edge advancements in this domain, enhancing both efficiency and sustainability.
Immobilized whole-cell biocatalysis has emerged as a robust platform for the kinetic resolution of N-Acetyl-dl-alanine methylamide. This technique employs microbial cells (e.g., Escherichia coli) entrapped in polymer matrices like alginate or polyacrylamide, stabilizing enzymes while facilitating catalyst recovery. Key advantages include:
A landmark study demonstrated that Escherichia coli cells expressing Bacillus cereus esterase, immobilized via cross-linking, achieved near-complete resolution of the racemate. The immobilized cells hydrolyzed N-Acetyl-dl-alanine methyl ester (a closely related analog) to yield N-Acetyl-d-alanine with minimal L-enantiomer contamination [2]. This system’s success hinges on optimized cell loading and matrix composition, ensuring maximal enzyme accessibility to the substrate.
Recombinant esterases from Bacillus cereus exemplify tailored biocatalysts for stereochemical control. The gene encoding Bacillus cereus esterase is cloned and expressed in Escherichia coli BL21(DE3), yielding enzymes with exceptional specificity for the D-enantiomer of N-Acetyl-dl-alanine methyl ester derivatives [2]. Critical attributes include:
Table 1: Performance of Recombinant Bacillus cereus Esterase in Kinetic Resolution
| Parameter | Value |
|---|---|
| Enantiomeric Excess (e.e.) | 99.99% (product) |
| Enantiomeric Ratio (E) | >200 |
| Substrate Concentration | 700 mM |
| Hydrolytic Activity | 86.04% retention after 15 cycles |
This system’s efficacy arises from the esterase’s rigid active site, which discriminates enantiomers via hydrogen bonding and steric constraints [6].
Optimal kinetic resolution demands precise control of reaction parameters to maximize enantioselectivity, conversion, and catalyst longevity. Key findings from empirical studies include:
Table 2: Optimized Reaction Conditions for Kinetic Resolution
| Parameter | Optimal Value | Impact on Resolution |
|---|---|---|
| pH | 7.0 | Maximizes enzyme ionization state |
| Temperature | 40°C | Balances reaction rate/stability |
| Substrate Concentration | 700 mM | Prevents inhibition; maximizes yield |
| Biocatalyst Loading | 15 g/L | Ensures complete conversion in ≤6 hours |
Table 3: Comparative Analysis of Catalytic Systems
| System | Enantiomeric Excess (%) | Reusability (Cycles) | Productivity (g/L/h) |
|---|---|---|---|
| Free Bacillus cereus Esterase | 95.0 | 1 | 0.8 |
| Recombinant Immobilized Cells | 99.99 | 15 | 4.2 |
| Co-immobilized Dehydrogenases* | 98.5 | 10 | 3.1 |
*Data for dehydrogenases included for context only .
The interplay of these parameters dictates overall efficiency. For instance, pH 7.0 preserves the ionization state of catalytic residues (e.g., histidine or serine), while 40°C maintains enzyme flexibility without denaturing hydrophobic cores [2] [6]. Substrate optimization prevents diffusional limitations in immobilized matrices, ensuring uniform reaction progress.
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